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Compound of Interest

Compound Name:
Ethyl 4-amino-2-methylquinoline-

6-carboxylate

CAS No.: 100795-25-3

Cat. No.: B034819 Get Quote

Executive Summary & Scaffold Analysis
The 2-methylquinoline-6-carboxylate scaffold represents a privileged pharmacophore in

modern medicinal chemistry, distinct from its more common 4-carboxylate (ciprofloxacin-like)

isomers. While the quinoline core is ubiquitous in FDA-approved therapeutics, the specific

functionalization at the C2 (methyl) and C6 (carboxylate) positions creates a unique electronic

and steric profile that drives selectivity for ectonucleotidases (NTPDases), topoisomerases, and

DYRK1A kinases.[1]

This guide objectively compares the performance of substituted 2-methylquinoline-6-

carboxylates against standard-of-care (SOC) agents and structural isomers, supported by

recent experimental data.

The Pharmacophore
The scaffold consists of three critical interaction domains:

C6-Carboxylate: Acts as the primary hydrogen bond acceptor/donor, critical for active site

magnesium bridging (e.g., in gyrase or kinase domains).[1]

C2-Methyl Group: Provides steric bulk and lipophilicity (
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), preventing rapid oxidative metabolism often seen at the C2 position of naked quinolines
while enhancing hydrophobic pocket occupancy.

Planar Quinoline Ring: Facilitates

-

stacking interactions with DNA base pairs or aromatic residues (Trp/Phe/Tyr) in protein
binding pockets.

Comparative Performance Analysis
The following data contrasts 2-methylquinoline-6-carboxylates with their positional isomers (4-

carboxylates) and clinical standards.

Table 1: Comparative Potency (IC₅₀ / MIC Data)
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Compound
Class

Target / Assay
Potency (IC₅₀ /
MIC)

Selectivity
Index (SI)

Mechanism
Note

2-

Methylquinoline-

6-carboxylates

h-NTPDase1

(CD39)
0.28 ± 0.03 µM >50

Competitive

inhibition of

extracellular ATP

hydrolysis [1].[1]

Quinoline-4-

carboxylates

h-NTPDase1

(CD39)
> 10 µM Low

Steric clash in

the NTPDase

active site;

prefers Gyrase.

Suramin

(Standard)

h-NTPDase1

(CD39)
~10-50 µM Low

Broad-spectrum

antagonist; high

toxicity.

2-

Methylquinoline-

6-amides

MCF-7 (Breast

Cancer)
2.61 µM >20

Topoisomerase II

inhibition;

intercalation

driven [2].

Doxorubicin

(Standard)
MCF-7 0.5 - 1.0 µM < 5

High potency but

severe

cardiotoxicity.[1]

Ciprofloxacin

(Fluoroquinolone

)

S. aureus

(Gyrase)
0.5 µg/mL High

4-oxo-3-

carboxylic acid

motif is essential

for gyrase; 6-

COOH is inactive

here.

Key Insight: The 6-carboxylate derivatives act as bioisosteres for phosphate groups, making

them highly effective against nucleotide-processing enzymes (NTPDases) where the 4-

carboxylate isomers fail. However, for classical antibacterial DNA gyrase inhibition, the 4-oxo-3-

carboxylic acid motif (Ciprofloxacin) remains superior.[1]

Deep-Dive: Structure-Activity Relationship (SAR)[1]
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The SAR of this scaffold is governed by the interplay between the C2-methyl "anchor" and the

C6 "warhead."

Diagram 1: SAR Logic Flow
The following diagram illustrates the functional consequences of substitutions at key positions.
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Caption: Functional mapping of the 2-methylquinoline-6-carboxylate scaffold. The C2-methyl

enhances stability without the steric penalty of a phenyl group, while the C6-carboxylate drives

specific enzymatic inhibition.

Critical SAR Findings:
The C2-Methyl "Sweet Spot":
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Replacing the C2-methyl with a Hydrogen leads to rapid metabolic oxidation to 2-

quinolones, losing aromaticity and potency.

Replacing with a Phenyl group (2-phenylquinoline) drastically increases LogP (>4.5), often

leading to poor solubility and non-specific protein binding (Pan-Assay Interference),

although it may enhance potency in deep hydrophobic pockets [3].[1] The C2-methyl

balances potency with drug-like properties (Lipinski compliance).

The C6-Carboxylate Switch:

Free Acid (-COOH): Essential for NTPDase inhibition (mimics the phosphate of ATP).

Amide (-CONH-R): Converts the molecule into a potent anticancer agent (Topoisomerase

inhibitor) or antimicrobial. The amide nitrogen allows for the attachment of solubilizing tails

(e.g., piperazine) which improve pharmacokinetic profiles [4].[1]

Experimental Protocol: Ectonucleotidase (NTPDase)
Inhibition Assay
To validate the activity of synthesized 2-methylquinoline-6-carboxylates, the following self-

validating protocol is recommended. This assay measures the inhibition of phosphate release

from ATP, a direct proxy for NTPDase activity.[1]

Objective: Determine IC₅₀ values for candidate compounds against recombinant h-NTPDase1.

Reagents & Setup
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.1 mM NaCl.

Substrate: 500 µM ATP.

Detection: Malachite Green Phosphate Detection Kit (colorimetric).

Control: Suramin (positive control inhibitor).

Step-by-Step Methodology
Enzyme Pre-incubation (Causality: Equilibrium Binding):
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Incubate 10 µL of recombinant h-NTPDase1 (2 µg/mL) with 10 µL of the test compound

(dissolved in DMSO, final conc. 0.1% v/v) in the assay buffer.

Duration: 10 minutes at 37°C.

Validation: Include a DMSO-only well (0% inhibition) and a Suramin (100 µM) well (100%

inhibition).[1]

Reaction Initiation:

Add 20 µL of 500 µM ATP substrate to initiate the hydrolysis.

Incubate for 20 minutes at 37°C.

Note: The time must be optimized to ensure the reaction remains in the linear phase ( <

15% substrate consumption) to apply Michaelis-Menten kinetics validly.

Termination & Detection:

Add 80 µL of Malachite Green reagent. This stops the enzymatic reaction immediately

(acidic quench) and complexes with free inorganic phosphate (Pi).[1]

Incubate for 15 minutes at room temperature for color development.

Quantification:

Read Absorbance at 630 nm using a microplate reader.

Calculation:

Diagram 2: Assay Workflow & Mechanism
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Caption: Workflow for the Malachite Green NTPDase inhibition assay. The inhibitor competes

with ATP during Step 2.

Synthesis & Validation Note
While biological data is paramount, the integrity of the SAR depends on the purity of the

scaffold.

Preferred Synthesis: The Doebner-Miller reaction (Aniline + Crotonaldehyde derivative) is

often cited but yields difficult isomers.

Recommended Route: The Pfitzinger Reaction using 5-substituted isatin and acetone

(followed by decarboxylation if necessary) or direct condensation of 4-aminobenzoic acid

with crotonaldehyde is superior for generating the specific 6-carboxylate regioisomer with

high fidelity [5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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